REACTION_CXSMILES
|
[C:1]([NH:8][C:9]1([C:12]([OH:14])=O)[CH2:11][CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N1C=CN=C1)(N1C=CN=C1)=O.[OH:27][CH:28]([CH3:34])[CH2:29][C:30]([NH:32]O)=[NH:31]>CN(C=O)C.O>[C:4]([O:3][C:1](=[O:2])[NH:8][C:9]1([C:12]2[O:14][N:32]=[C:30]([CH2:29][CH:28]([OH:27])[CH3:34])[N:31]=2)[CH2:10][CH2:11]1)([CH3:5])([CH3:6])[CH3:7]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1(CC1)C(=O)O
|
Name
|
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
OC(CC(=N)NO)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pale yellow, faintly cloudy reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organics were washed with 2×15 mL of water and 15 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography on silica gel (0-8% MeOH/CH2Cl2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC(=NO1)CC(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |